4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
The compound “4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl moiety, which is a type of heterocyclic compound . This moiety is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazol-2-yl moiety would likely contribute to the compound’s aromaticity . The presence of the hydrazinecarbonyl and diethylbenzenesulfonamide groups would also influence the compound’s overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d]thiazol-2-yl moiety could potentially undergo electrophilic substitution at the C-5 atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazol-2-yl moiety could contribute to the compound’s aromaticity and potentially influence its solubility .Scientific Research Applications
Synthesis and Optoelectronic Applications
4-(2-(5,7-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide, as a derivative of benzothiazole, is part of a broader class of compounds known for their utility in optoelectronic materials. The incorporation of benzothiazole derivatives into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials are used in a variety of applications including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds make them suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines, which share a structural similarity with benzothiazole derivatives, have been explored for their potential as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Antitubercular Activity
Research into derivatives of this compound has indicated potential antitubercular activity. Derivatives such as 2-isonicotinoylhydrazinecarboxamide and related compounds have been evaluated for their efficacy against M. tuberculosis and other mycobacterial species. These studies have revealed that certain hydrazinecarboxamide derivatives display in vitro efficacy comparable to isoniazid, a standard antitubercular drug, with some compounds showing significant activity against isoniazid-resistant non-tuberculous mycobacteria. This suggests that modifications to the this compound structure could yield promising leads for new antitubercular agents (Asif, 2014).
Photosensitive Applications
The compound's structure, related to the benzothiazine class, has been explored for its use in photosensitive applications. Research into photosensitive protecting groups has included compounds like 2-nitrobenzyl, which are instrumental in synthetic chemistry for their light-sensitive properties. These groups show promise for future applications in the controlled release of active molecules in response to light, a principle that could be applied to derivatives of this compound for targeted therapeutic applications or in the development of light-responsive materials (Amit et al., 1974).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-23-20-21-17-12-13(3)11-14(4)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVVKRZVKGFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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